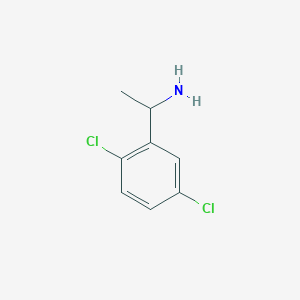

1-(2,5-Dichloro-phenyl)-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVIPUWVXFLYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404257 | |

| Record name | 1-(2,5-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603945-51-3 | |

| Record name | 2,5-Dichloro-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603945-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2,5-Dichloro-phenyl)-ethylamine chemical properties

An In-depth Technical Guide to 1-(2,5-Dichloro-phenyl)-ethylamine

Introduction

This compound is a halogenated aromatic amine that serves as a critical and versatile building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the dichlorinated phenyl ring, make it a valuable intermediate for researchers and professionals in drug development, agrochemical synthesis, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and data. The primary objective is to equip researchers with the technical knowledge necessary to effectively and safely utilize this compound in their work.

Core Chemical and Physical Properties

This compound, also known by synonyms such as 1-(2,5-Dichlorophenyl)ethan-1-amine, is a chiral compound. The data presented here primarily pertains to the racemic mixture unless otherwise specified.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Data Summary

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₉Cl₂N | [1][2] |

| Molecular Weight | 190.07 g/mol | [1][2] |

| CAS Number | 603945-51-3 (Racemate) | [1][2] |

| Appearance | Pale-yellow to yellow-brown liquid | |

| Boiling Point | 244.4°C at 760 mmHg | [1][2] |

| Density | 1.262 g/cm³ | [1][2] |

| Flash Point | 101.6°C | [1][2] |

| Refractive Index | 1.566 | [1][2] |

| pKa (Predicted) | 8.19 ± 0.10 | [3] |

| LogP | 3.71340 | [1][2] |

| Polar Surface Area | 26.02 Ų |[1] |

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of this compound involves the reductive amination of its corresponding ketone precursor, 1-(2,5-dichlorophenyl)ethanone. This method is favored for its high efficiency and the availability of the starting materials.

Causality of Experimental Choice: Reductive amination is a robust one-pot reaction that combines the formation of an imine from a ketone and an amine source, followed by its immediate reduction to the target amine. This approach minimizes the isolation of the potentially unstable imine intermediate and often leads to higher overall yields compared to multi-step processes. The choice of a reducing agent is critical; milder agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the protonated imine in situ without significantly reducing the starting ketone.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

This protocol is a representative example and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-(2,5-dichlorophenyl)ethanone (1.0 eq).[4][5]

-

Solvent and Amine Source: Dissolve the ketone in a suitable solvent, such as methanol or ethanol. Add an ammonia source, such as ammonium acetate (approx. 10 eq), to the solution.

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid like acetic acid. This is crucial for promoting the formation of the iminium ion intermediate.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq), portion-wise to control the reaction rate and temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) to decompose any remaining reducing agent. Basify the mixture with an aqueous base (e.g., NaOH) to a pH >10 to deprotonate the amine product.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Reactivity and Chemical Profile

The chemical behavior of this compound is dictated by two main functional groups: the primary amine and the dichlorinated aromatic ring.

-

Primary Amine: The ethylamine moiety is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. Its basicity allows for the formation of hydrochloride salts, which are often crystalline solids that are easier to handle and purify than the free base.[6]

-

Dichlorophenyl Ring: The two chlorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they also provide sites for nucleophilic aromatic substitution under harsh conditions and are key participants in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Chirality: The molecule possesses a stereocenter at the carbon atom bonded to the amine group. This makes it a valuable chiral building block, particularly in pharmaceutical synthesis where the biological activity of enantiomers can differ significantly.[3][7] The individual (R) and (S) enantiomers are available for stereospecific syntheses.[3][7][8][9]

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its structural motifs are found in a range of biologically active molecules and functional materials.

-

Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[10] The specific substitution pattern is designed to interact with biological targets and modulate pharmacological activity.

-

Agrochemicals: The dichlorophenyl group is a common feature in many pesticides. This building block is used in the development of novel herbicides and insecticides, contributing to crop protection.[10]

-

Material Science: The amine functionality allows it to be incorporated into polymer backbones or used as a curing agent for resins, contributing to the development of materials with enhanced thermal stability and chemical resistance.[10]

Caption: Logical flow from the core compound to its primary applications.

Safety, Handling, and Storage

Due to its reactive nature and potential hazards, this compound must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

| Hazard | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram(s) | GHS05, GHS07 | Corrosive, Harmful/Irritant | [3] |

| Signal Word | Danger | [3][8] | |

| Hazard Statements | H302 | Harmful if swallowed. | |

| H314 | Causes severe skin burns and eye damage. | [3][8] |

| | H319 | Causes serious eye irritation. | |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[2][8]

-

Avoid contact with skin and eyes.[2] In case of contact, rinse immediately and thoroughly with water.

-

Avoid inhalation of vapors or mists.

-

Prevent fire caused by electrostatic discharge.[2]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

A recommended storage temperature is 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][8]

-

Skin Contact: Remove contaminated clothing immediately. Wash skin with plenty of water. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. (1S)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1212141-14-4 [amp.chemicalbook.com]

- 4. Ethanone, 1-(2,5-dichlorophenyl)- | C8H6Cl2O | CID 75587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanone, 1-(2,5-dichlorophenyl)- [webbook.nist.gov]

- 6. parchem.com [parchem.com]

- 7. 1152131-54-8|(R)-1-(2,5-dichlorophenyl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 8. (1R)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1152131-54-8 [amp.chemicalbook.com]

- 9. (1S)-1-(2,5-Dichloro-phenyl)-ethylamine-1212141-14-4 - Thoreauchem [thoreauchem.com]

- 10. chemimpex.com [chemimpex.com]

Introduction: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 1-(2,5-Dichloro-phenyl)-ethylamine

In the landscape of modern drug discovery and chemical research, substituted phenylethylamines represent a cornerstone class of compounds, serving as pivotal building blocks for a vast array of pharmacologically active agents.[1][2] The compound this compound is one such critical intermediate. Its precise molecular structure—encompassing elemental composition, atomic connectivity, and three-dimensional stereochemistry—is a foundational piece of data that dictates its reactivity, biological activity, and potential applications.[2]

This guide provides a comprehensive, workflow-driven approach to the complete structure elucidation of this compound. Moving beyond a simple recitation of techniques, we will explore the logical progression of analysis, detailing the causality behind each experimental choice. The objective is to construct a self-validating system of evidence where data from orthogonal analytical methods converge to provide an unequivocal confirmation of the molecular structure. This guide is intended for researchers, medicinal chemists, and analytical scientists who require a robust framework for structural verification.

Chapter 1: Initial Assessment—Molecular Mass and Elemental Composition via Mass Spectrometry

Expert Insight: The first step in identifying an unknown or verifying a synthesized compound is to confirm its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the primary tool for this purpose. For halogenated compounds like this compound, the isotopic distribution provides a unique and powerful confirmation of the presence and number of chlorine atoms.[3]

The Isotopic Signature of Dichlorination

Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[4][5] A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks in its mass spectrum for the molecular ion (M) and its isotopologues.

-

M+ Peak: Contains two ³⁵Cl atoms.

-

M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 Peak: Contains two ³⁷Cl atoms.

The probabilistic distribution of these isotopes results in a distinctive intensity ratio of approximately 9:6:1 for the M+, M+2, and M+4 peaks, respectively.[4] This pattern is a definitive fingerprint for a dichlorinated compound.

Expected Mass Spectrometry Data for C₈H₉Cl₂N

| Ion Fragment | Composition | Expected m/z (Monoisotopic) | Expected Relative Abundance |

| [M]⁺ | C₈H₉³⁵Cl₂N | 189.01 | 100% (base peak for cluster) |

| [M+2]⁺ | C₈H₉³⁵Cl³⁷ClN | 191.01 | ~65% |

| [M+4]⁺ | C₈H₉³⁷Cl₂N | 193.00 | ~10% |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument Setup: Utilize a mass spectrometer equipped with an electron ionization (EI) source. Set the ionization energy to a standard 70 eV.

-

Data Acquisition: Introduce the sample into the instrument, typically via a direct insertion probe or GC inlet. Acquire the mass spectrum over a range that includes the expected molecular ion cluster (e.g., m/z 50-300).

-

Data Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion region. Verify the presence of the M+, M+2, and M+4 peaks and confirm that their relative intensities align with the theoretical 9:6:1 ratio.

Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expert Insight: Once the molecular formula is provisionally confirmed, IR spectroscopy serves as a rapid and effective method to identify the key functional groups present. This technique confirms the presence of the primary amine and the substituted aromatic ring, providing crucial pieces of the structural puzzle.

Characteristic Vibrational Frequencies

For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic ring.[6][7]

-

Primary Amine (R-NH₂): Primary amines are distinguished by two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[7][8] A characteristic N-H bending (scissoring) vibration also appears around 1650-1580 cm⁻¹.[8][9]

-

Aromatic Ring: Look for C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ region can sometimes suggest the substitution pattern.

-

C-N Bond: The C-N stretching vibration for aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region.[8][9]

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 and ~3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine |

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2950-2850 | C-H Stretch | Aliphatic (CH, CH₃) |

| ~1620 | N-H Bend (Scissor) | Primary Amine |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1280 | C-N Stretch | Aromatic Amine |

| ~820 | C-H Out-of-Plane Bend | Substituted Aromatic |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform a background subtraction and ATR correction on the acquired spectrum. Analyze the peak positions and intensities to identify the functional groups.

Chapter 3: Connectivity and Positional Isomerism via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR is the most powerful technique for determining the precise connectivity of a molecule. ¹H and ¹³C NMR experiments will definitively map the carbon-hydrogen framework, and crucially, will allow for the unambiguous assignment of the 2,5-dichloro substitution pattern on the phenyl ring, distinguishing it from other possible isomers (e.g., 2,4- or 3,4-dichloro).

¹H NMR Spectral Analysis

The key to confirming the 2,5-dichloro substitution lies in the splitting pattern of the three remaining aromatic protons.

-

H6 (ortho to Cl, meta to Cl): This proton is adjacent to the C1 carbon. It will be split by H4 (meta coupling, J ≈ 2.5 Hz). It is expected to appear as a doublet.

-

H3 (ortho to Cl, meta to CH-group): This proton is adjacent to a chlorine atom. It will be split by H4 (ortho coupling, J ≈ 8.5 Hz). It is expected to appear as a doublet.

-

H4 (meta to both Cl atoms): This proton is flanked by H3 and H6. It will be split by H3 (ortho coupling) and H6 (meta coupling). It is expected to appear as a doublet of doublets (dd).

The aliphatic region will show a quartet for the methine proton (CH) coupled to the three methyl protons, and a doublet for the methyl group (CH₃) coupled to the single methine proton. The amine protons (NH₂) may appear as a broad singlet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will confirm the number of unique carbon environments. For the 2,5-dichloro isomer, we expect 8 distinct signals: 6 for the aromatic carbons (C1-C6) and 2 for the aliphatic carbons (CH and CH₃).

Predicted NMR Data

¹H NMR (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H3, H4, H6) | 7.0 - 7.4 | m (d, dd, d) | J(ortho) ≈ 8.5, J(meta) ≈ 2.5 | 3H |

| Methine (CH) | ~4.2 | q (quartet) | J ≈ 6.5 | 1H |

| Amine (NH₂) | 1.5 - 2.5 | br s (broad singlet) | - | 2H |

| Methyl (CH₃) | ~1.4 | d (doublet) | J ≈ 6.5 | 3H |

¹³C NMR (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Cl) | 130 - 134 |

| Aromatic (C-H) | 126 - 132 |

| Aromatic (C-Cα) | 142 - 146 |

| Methine (CH) | 50 - 55 |

| Methyl (CH₃) | 22 - 26 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition: Place the tube in the spectrometer and lock on the deuterium signal. Shim the magnetic field to achieve high homogeneity. Acquire the spectrum using a standard 90° pulse sequence.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the structure.

Chapter 4: Stereochemistry—The Definitive Assignment of Absolute Configuration

Expert Insight: this compound possesses a single stereocenter at the benzylic carbon. Therefore, it exists as a pair of enantiomers, (R) and (S). Distinguishing between these enantiomers and determining the absolute configuration of an enantiomerically pure sample is paramount, as biological activity is often stereospecific. While chiral chromatography can separate enantiomers, Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for unambiguously determining the absolute configuration.[10][11][12]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to separate the two enantiomers, allowing for the determination of enantiomeric excess (ee) or purity.[13][14] The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Analysis: Inject a solution of the racemic and the enantiomerically enriched sample. The separation of the racemic sample into two peaks confirms the method's efficacy. The analysis of the target sample will reveal its enantiomeric purity.

Method 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides a complete three-dimensional map of the atoms in a crystal. For chiral molecules, anomalous dispersion effects, especially from heavier atoms like chlorine, can be used to determine the absolute configuration of the molecule in the crystal.[15][16]

Experimental Protocol: SC-XRD

-

Crystal Growth: Grow a single, high-quality crystal of the enantiomerically pure compound (or a salt thereof, e.g., with a chiral acid). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data.

-

Absolute Structure Determination: The absolute configuration is determined by analyzing Bijvoet pairs in the diffraction data. The refinement of the Flack parameter, which should converge to a value near zero for the correct enantiomer, provides a robust validation of the assignment.[12]

Integrated Analysis Workflow

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the strategic application of modern analytical techniques. By following a logical workflow—from mass spectrometry for molecular formula confirmation, to IR and NMR spectroscopy for functional group and connectivity mapping, and finally to X-ray crystallography for the definitive assignment of absolute stereochemistry—researchers can achieve an unambiguous and self-validating structural assignment. This rigorous approach is essential for ensuring the quality, safety, and efficacy of downstream applications in research and development.

References

- Allen, F. H. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62.

- Thieme Chemistry. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis.

- Purechemistry. (2024). Determination of absolute configuration.

- Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690.

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- ResearchGate. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

- University of Calgary. (n.d.). IR: amines.

- Illinois State University. (2015). Infrared Spectroscopy.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.

- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.

- Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 345.

- Pearson Education. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Study Prep.

- JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation.

- Liu, C., et al. (2016). Identification of five substituted phenethylamine derivatives. Forensic Toxicology, 34(2), 326-335.

- Chem-Impex. (n.d.). (2,5-Dichlorophenyl)ethylamine.

- Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165.

- Phenomenex. (n.d.). Chiral HPLC Separations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 6. fiveable.me [fiveable.me]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. wikieducator.org [wikieducator.org]

- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. purechemistry.org [purechemistry.org]

- 12. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]

- 13. mdpi.com [mdpi.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(2,5-Dichloro-phenyl)-ethylamine (CAS Number: 603945-51-3)

Foreword: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, certain molecules emerge as critical linchpins in the construction of complex, high-value compounds. 1-(2,5-Dichloro-phenyl)-ethylamine is one such molecule. While not an end-product in itself, its unique structural features—a chiral ethylamine side chain attached to a dichlorinated phenyl ring—make it a highly valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications, offering a resource for researchers and development professionals seeking to leverage its synthetic potential.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. This compound is a substituted phenethylamine derivative with the molecular formula C₈H₉Cl₂N.[3][4] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 603945-51-3 | [3] |

| Molecular Formula | C₈H₉Cl₂N | [3][4] |

| Molecular Weight | 190.07 g/mol | [3][4] |

| Boiling Point | 244.4°C at 760 mmHg | [3][4] |

| Density | 1.262 g/cm³ | [3][4] |

| Flash Point | 101.6°C | [3][4] |

| Refractive Index | 1.566 | [3][4] |

| Appearance | Pale-yellow to Yellow-brown Liquid | [5] |

The presence of two chlorine atoms on the phenyl ring significantly influences the compound's reactivity and electronic properties, making it a versatile precursor for further chemical modifications.[1]

Synthesis Pathway: From Commodity Chemical to Chiral Amine

The most logical and industrially scalable synthesis of this compound involves a two-step process starting from readily available 1,4-dichlorobenzene. This pathway leverages a classic Friedel-Crafts acylation followed by a reductive amination.

Step 1: Synthesis of 2',5'-Dichloroacetophenone

The precursor ketone is synthesized via the Friedel-Crafts acylation of 1,4-dichlorobenzene with acetyl chloride, catalyzed by aluminum chloride.[6][7]

Protocol:

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,4-dichlorobenzene (1.0 eq) and anhydrous aluminum chloride (1.5 eq).

-

Acylation: Heat the mixture to 65°C with stirring. Slowly add acetyl chloride (1.1 eq) dropwise from the dropping funnel over a period of 2 hours. The choice to add the acylating agent slowly is to control the exothermic reaction and prevent side product formation.

-

Reaction Completion: After the addition is complete, increase the temperature to 100°C and maintain for 5 hours to drive the reaction to completion.[7]

-

Work-up: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing ice water (approx. 3 volumes) to quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 1 volume). The organic layers are combined.

-

Purification: Wash the combined organic layers successively with water, 1M potassium hydroxide solution, and again with water. Dry the organic layer over anhydrous sodium sulfate.[7]

-

Isolation: Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield 2',5'-dichloroacetophenone as a colorless liquid.[7]

Step 2: Reductive Amination to this compound

Reductive amination is a highly efficient method for converting ketones into amines.[5] In this step, 2',5'-dichloroacetophenone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.

Protocol:

-

Imine Formation: In a round-bottomed flask, dissolve 2',5'-dichloroacetophenone (1.0 eq) in methanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 5-10 eq). The equilibrium of this reaction is driven towards the imine by the subsequent reduction step.

-

Reduction: To the stirred solution, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise. NaBH₃CN is a preferred reagent because it is selective for the imine over the ketone, minimizing the formation of the corresponding alcohol as a byproduct.[8] The reaction is typically run at a neutral to slightly acidic pH to facilitate imine formation without deactivating the reducing agent.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

-

Work-up: Once the reaction is complete, carefully add dilute hydrochloric acid to quench any remaining reducing agent and to protonate the product amine, making it water-soluble.

-

Purification: Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted ketone or other non-basic impurities. Then, basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12 to deprotonate the amine.

-

Isolation: Extract the free amine product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Methods (Purity Assessment)

High-Performance Liquid Chromatography (HPLC-UV):

A reversed-phase HPLC method is suitable for determining the purity of the final product.

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | A common mobile phase for amine analysis, offering good peak shape. A gradient elution may be necessary to resolve impurities.[9] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detection | UV at ~225 nm | The dichlorinated benzene ring is expected to have strong absorbance in this region.[9] |

| Column Temp. | 30°C | Ensures reproducible retention times.[9] |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent technique for both separation and identification of volatile compounds and their impurities.[3][4][10]

| Parameter | Suggested Condition | Rationale |

| Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A standard, non-polar column suitable for a wide range of aromatic compounds. |

| Injector Temp. | 250°C | Ensures complete volatilization of the sample. |

| Oven Program | Start at 100°C, ramp to 280°C | A temperature gradient is necessary to elute the compound and separate it from potential impurities. |

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. |

| Detector | Mass Spectrometer (EI mode, 70 eV) | Provides fragmentation patterns that are crucial for structural elucidation and impurity identification.[10] |

Spectroscopic Methods (Structural Confirmation)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the 7.0-7.5 ppm region), the methine proton of the ethylamine group (a quartet), the methyl protons (a doublet), and the amine protons (a broad singlet). The splitting patterns (doublet and quartet) arise from the coupling between the methine and methyl protons.[11]

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight unique carbon atoms in the molecule (six aromatic carbons and two aliphatic carbons).[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The IR spectrum will provide confirmation of key functional groups. Expected characteristic peaks include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic ring, ~1450-1600 cm⁻¹), and C-Cl stretching (in the fingerprint region, ~1000-1100 cm⁻¹).

Applications and Synthetic Utility

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1]

-

Pharmaceuticals: Its structure is a common motif in compounds targeting the central nervous system. The presence of the chiral amine allows for the synthesis of enantiomerically pure drugs, which is often critical for therapeutic efficacy and safety. It is a valuable building block for potential drugs targeting neurological disorders.[1]

-

Agrochemicals: In agrochemical research, this compound serves as a precursor for the development of novel fungicides, herbicides, and insecticides.[1][2] The dichlorophenyl moiety is a feature found in numerous active pesticidal compounds, and the ethylamine group provides a reactive handle for further molecular elaboration.[13][14][15]

The strategic placement of the chlorine atoms influences the molecule's lipophilicity and metabolic stability, properties that are fine-tuned in the final active ingredients. The primary amine is a versatile functional group that can readily undergo a variety of chemical transformations, including amidation, alkylation, and cyclization reactions, to build the target molecular architecture.

Conclusion

This compound, while a relatively simple molecule, represents a cornerstone of synthetic strategy. Its efficient, scalable synthesis from basic starting materials, combined with its versatile reactivity, makes it an indispensable tool for medicinal and agricultural chemists. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to confidently produce, characterize, and utilize this important chemical intermediate in their discovery and development programs. A thorough understanding of its properties and synthesis is the first step toward unlocking its full potential in creating the next generation of pharmaceuticals and crop protection agents.

References

-

ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. Available from: [Link]

-

Chromatography Today. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Available from: [Link]

-

ResearchGate. Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Available from: [Link]

-

Auburn University. GC-MS Studies on Methoxymethylene- Substituted Phenethylamines Related to MDA, MDMA, MDEA and MDMMA. Available from: [Link]

-

MySkinRecipes. 1-(2,4-Dichlorophenyl)ethylamine. Available from: [Link]

-

Office of Justice Programs. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Available from: [Link]

-

Science of Synthesis. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

ACS Publications. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Available from: [Link]

- Google Patents. CN104591973A - Preparation method of 2,5-dichlorophenol.

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. Available from: [Link]

- Google Patents. US5047592A - Selective hydrogenolysis process.

-

PubMed. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Available from: [Link]

-

Patsnap. Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Available from: [Link]

-

ResearchGate. ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound.... Available from: [Link]

-

Quick Company. A Novel Process For The Preparation Of 4 (2 Chlorophenyl) 2 Ethyl 9. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Shodex. Analysis of Ethylamines (YS-50). Available from: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. Available from: [Link]

-

Patsnap. Synthetic method of 2,4-dichloroacetophenone. Available from: [Link]

-

Gugupharm. Agrochemical Intermediates. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2,5-Dichloroterephthalic Acid: A Key Intermediate in Chemical Manufacturing. Available from: [Link]

-

Organic Chemistry Portal. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Available from: [Link]

-

PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Available from: [Link]

-

MDPI. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Available from: [Link]

-

SpectraBase. N-(2,5-dichlorophenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine - Optional[1H NMR] - Spectrum. Available from: [Link]

-

ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

-

Pharmaspire. Method development and validation of mefenamic acid, dicyclomine hydrochloride, and pamabrom of marketed formulation by ultraviolet. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(2,4-Dichlorophenyl)ethylamine [myskinrecipes.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. gugupharm.com [gugupharm.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of 1-(2,5-dichlorophenyl)ethan-1-amine

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 1-(2,5-dichlorophenyl)ethan-1-amine, a valuable building block in pharmaceutical and agrochemical research. We will dissect the prevalent synthetic strategies, with a primary focus on the reductive amination of 2',5'-dichloroacetophenone. This document furnishes detailed, step-by-step protocols for both racemic and asymmetric syntheses, discusses alternative methodologies, and offers insights into purification techniques. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide a comprehensive and practical resource for the laboratory-scale synthesis of this important amine.

Introduction: Significance and Applications

1-(2,5-dichlorophenyl)ethan-1-amine is a chiral primary amine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds developed for therapeutic areas and crop protection. The presence of the dichloro-substituted phenyl ring and the chiral center at the alpha-carbon makes it a versatile scaffold for generating libraries of compounds with diverse pharmacological profiles. The ability to synthesize this amine in both racemic and enantiomerically pure forms is therefore of significant interest to the scientific community.

Retrosynthetic Analysis and Strategy

The most direct and common approach to the synthesis of 1-(2,5-dichlorophenyl)ethan-1-amine involves the reductive amination of the corresponding ketone, 2',5'-dichloroacetophenone. This ketone is readily accessible through the Friedel-Crafts acylation of 1,4-dichlorobenzene. This two-step sequence is generally efficient and scalable.

Caption: Retrosynthetic analysis of 1-(2,5-dichlorophenyl)ethan-1-amine.

Synthesis of the Precursor: 2',5'-Dichloroacetophenone

The synthesis of the ketone precursor is the logical starting point. The Friedel-Crafts acylation of 1,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, is a well-established and high-yielding reaction.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,4-dichlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 1,4-dichlorobenzene (1.0 eq) to the flask.

-

Slowly add acetyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Stir the mixture until all the solids have dissolved. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2',5'-dichloroacetophenone.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford a white to off-white solid.

Synthesis of 1-(2,5-dichlorophenyl)ethan-1-amine

With the ketone precursor in hand, the next step is the conversion to the target amine. Reductive amination is a versatile method for this transformation. We will first detail the classic Leuckart reaction, followed by a discussion of modern alternatives.

The Leuckart Reaction: A Classic Approach

The Leuckart reaction utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.[1][2] It is a one-pot reaction that proceeds through the formation of an intermediate N-formyl compound, which is then hydrolyzed to the desired primary amine. The presence of a small amount of water has been shown to be catalytic and can lead to more reproducible results.[1]

Caption: Workflow for the synthesis via the Leuckart reaction.

Experimental Protocol: Leuckart Reaction

Materials:

-

2',5'-dichloroacetophenone

-

Formamide

-

Water, deionized

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), concentrated solution

-

Diethyl ether or other suitable extraction solvent

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2',5'-dichloroacetophenone (1.0 eq), formamide (4-5 eq), and a small amount of water (e.g., 0.1 eq).

-

Heat the mixture in an oil bath to 180-190 °C and maintain this temperature for 6-8 hours. The reaction should be performed in a well-ventilated fume hood.

-

After the reaction is complete (monitored by TLC), cool the mixture to below 100 °C.

-

Carefully add concentrated hydrochloric acid (sufficient to hydrolyze the formamide and form the amine salt) and reflux the mixture for an additional 2-4 hours to ensure complete hydrolysis of the N-formyl intermediate.

-

Cool the acidic solution in an ice bath and slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). This will liberate the free amine.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2,5-dichlorophenyl)ethan-1-amine as an oil.

Alternative Reductive Amination Methods

While the Leuckart reaction is robust, the high temperatures can be a drawback for sensitive substrates. Milder and more selective reagents have been developed for reductive amination.[3][4]

| Reagent/System | Reducing Agent | Typical Solvent(s) | Key Advantages |

| Ammonium Acetate | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Milder conditions, readily available reagents.[3] |

| Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Tolerates a wider range of functional groups, stable in mildly acidic conditions.[3] |

| Ammonium Acetate | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Very mild and selective, often the reagent of choice for sensitive substrates.[5] |

| Catalytic Hydrogenation | H₂ gas | Various | High atom economy, clean reaction. Requires specialized equipment. |

Asymmetric Synthesis of 1-(2,5-dichlorophenyl)ethan-1-amine

For many pharmaceutical applications, a single enantiomer of the amine is required. Asymmetric synthesis can be achieved through various methods, with the use of chiral auxiliaries being a common and effective strategy. Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, is a particularly versatile reagent for the asymmetric synthesis of chiral amines.[6][7]

The general strategy involves the condensation of the chiral auxiliary with 2',5'-dichloroacetophenone to form a chiral N-sulfinylimine. Subsequent diastereoselective reduction of the imine followed by acidic removal of the auxiliary yields the desired enantiomerically enriched primary amine.[7]

Representative Protocol: Asymmetric Synthesis using Ellman's Auxiliary

Materials:

-

2',5'-dichloroacetophenone

-

(R)- or (S)-tert-butanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether or methanol

Procedure:

-

Imination: To a solution of 2',5'-dichloroacetophenone (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add titanium(IV) ethoxide (2.0 eq) at room temperature under a nitrogen atmosphere. Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting ketone is consumed.

-

Diastereoselective Reduction: Cool the reaction mixture to -48 °C (a dry ice/acetonitrile bath). Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below -40 °C. Stir the reaction at this temperature for 3-4 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and then pour it into a brine solution. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric excess can be determined at this stage by ¹H NMR or HPLC analysis of the crude sulfinamide.

-

Auxiliary Cleavage: Dissolve the crude sulfinamide in methanol and add a solution of HCl in diethyl ether or methanol. Stir at room temperature for 1-2 hours. The hydrochloride salt of the amine will precipitate.

-

The precipitated salt can be collected by filtration and washed with cold diethyl ether to yield the enantiomerically enriched 1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride.

Purification of the Final Product

The crude amine, whether synthesized racemically or asymmetrically, often requires purification. For amines, a common and effective method of purification is through the formation of a crystalline salt, such as the hydrochloride salt.[8][9] This process can remove non-basic impurities. The free amine can be regenerated by treatment with a base.

Experimental Protocol: Purification via Hydrochloride Salt Formation

Materials:

-

Crude 1-(2,5-dichlorophenyl)ethan-1-amine

-

Diethyl ether or Isopropyl alcohol (IPA)

-

Hydrochloric acid (HCl), concentrated aqueous solution or anhydrous solution in ether/dioxane

Procedure:

-

Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropyl alcohol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl (either concentrated aqueous or anhydrous in an organic solvent) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.

-

Dry the purified 1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride under vacuum. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).

To obtain the free amine, the hydrochloride salt is dissolved in water, and the solution is basified with a strong base like NaOH, followed by extraction with an organic solvent.[10]

Conclusion

The synthesis of 1-(2,5-dichlorophenyl)ethan-1-amine is a well-documented process that can be achieved through several reliable methods. The choice of synthetic route—be it the high-temperature Leuckart reaction, a milder borohydride-mediated reductive amination, or an asymmetric approach using a chiral auxiliary—will depend on the specific requirements of the researcher, including scale, desired stereochemistry, and available laboratory equipment. The protocols and insights provided in this guide are intended to empower scientists to confidently and efficiently synthesize this important chemical intermediate for their research and development endeavors.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 5. 1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride - C8H10Cl3N | CSCS00102723465 [chem-space.com]

- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Isolation (Recovery) [chem.ualberta.ca]

An In-Depth Technical Guide to (S)-1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride is a chiral amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its specific stereochemistry and the presence of a dichlorinated phenyl ring provide a unique scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and applications, providing a critical resource for researchers engaged in the development of novel pharmaceuticals.

Physicochemical Properties

(S)-1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 1-(2,5-dichlorophenyl)ethanamine. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.

Table 1: Physicochemical Properties of (S)-1-(2,5-Dichlorophenyl)ethan-1-amine and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | (1S)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride | N/A |

| CAS Number | 1391506-72-1 | [1] |

| Molecular Formula | C₈H₁₀Cl₃N | [1][2] |

| Molecular Weight | 226.53 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Data not available | N/A |

| Boiling Point (Free Amine) | 244.4 ± 25.0 °C (Predicted) | [3] |

| Density (Free Amine) | 1.262 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol.[4][5] | General chemical principles |

Synthesis and Manufacturing

The synthesis of enantiomerically pure (S)-1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride is a critical step in its utilization as a chiral building block. The primary strategies involve the asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

Asymmetric Synthesis via Reductive Amination

A common and efficient method for the asymmetric synthesis of chiral amines is the reductive amination of the corresponding ketone.[6] This process typically involves the reaction of 1-(2,5-dichlorophenyl)ethanone with an ammonia source to form an imine, which is then stereoselectively reduced to the desired amine.

Workflow for Asymmetric Reductive Amination:

Figure 1: General workflow for the asymmetric reductive amination synthesis.

Detailed Protocol: Asymmetric Reductive Amination (Conceptual)

-

Imine Formation: 1-(2,5-dichlorophenyl)ethanone is reacted with an ammonia source, such as ammonium acetate, in a suitable solvent (e.g., methanol) to form the corresponding imine in situ.

-

Asymmetric Reduction: A chiral reducing agent, such as a borane complex with a chiral ligand (e.g., (R)-2-methyl-CBS-oxazaborolidine), is introduced to stereoselectively reduce the imine to the (S)-amine. The choice of the chiral catalyst is crucial for achieving high enantiomeric excess.

-

Salt Formation: The resulting (S)-1-(2,5-dichlorophenyl)ethan-1-amine is then treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

Purification: The crude hydrochloride salt is purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product with high chemical and enantiomeric purity.

Chiral Resolution of Racemic Amine

An alternative approach is the resolution of a racemic mixture of 1-(2,5-dichlorophenyl)ethanamine.[7] This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid.[7] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Workflow for Chiral Resolution:

Sources

- 1. reddit.com [reddit.com]

- 2. 1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride | CAS:1394838-41-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]

- 4. drugfuture.com [drugfuture.com]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. (1R)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1152131-54-8 [amp.chemicalbook.com]

- 7. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

Racemic 1-(2,5-Dichloro-phenyl)-ethylamine characteristics

An In-depth Technical Guide to Racemic 1-(2,5-Dichloro-phenyl)-ethylamine: Synthesis, Resolution, and Application

Authored by a Senior Application Scientist

Introduction

1-(2,5-Dichlorophenyl)ethylamine is a chiral amine that serves as a critical building block in the synthesis of a wide array of chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a stereogenic center adjacent to a dichlorinated phenyl ring, makes it a valuable precursor for creating complex, enantiomerically pure molecules. The presence of the dichloro-substituents enhances the compound's reactivity and modulates its physicochemical properties, making it a versatile intermediate for developing drugs, potentially targeting neurological disorders, as well as specialized fungicides and plant growth regulators.[1][2]

This guide provides a comprehensive technical overview of racemic 1-(2,5-dichlorophenyl)ethylamine, intended for researchers, chemists, and professionals in drug development. We will delve into its core characteristics, a robust method for its synthesis via reductive amination, a detailed protocol for the resolution of its enantiomers through diastereomeric salt formation, and its applications as a chiral synthon. The methodologies described are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure reproducibility and success.

Core Physicochemical Characteristics

The fundamental properties of 1-(2,5-dichlorophenyl)ethylamine are summarized below. It is important to note that while some data is experimentally determined for analogous compounds, other values are predicted based on computational models, which provide a reliable estimate for experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N | [3][4] |

| Molecular Weight | 190.07 g/mol | [2][3] |

| Appearance | Orange Liquid (Predicted) | [2] |

| Boiling Point | 244.4 ± 25.0 °C (Predicted) | [4][5] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 8.19 ± 0.10 (Predicted) | [4][5] |

| CAS Number | (R)-enantiomer: 1152131-54-8(S)-enantiomer: 1212141-14-4 | [3][4] |

Synthesis of Racemic 1-(2,5-Dichlorophenyl)ethylamine

The most direct and reliable method for synthesizing the racemic amine is through the reductive amination of its corresponding ketone, 2,5-dichloroacetophenone. This two-step, one-pot process is highly efficient, beginning with the formation of an imine intermediate, which is then reduced in situ to the target amine. This approach is favored due to the commercial availability of the starting materials and the typically high yields achieved.

Synthetic Pathway Overview

The synthesis begins with 2,5-dichloroacetophenone, which is reacted with an ammonia source to form an imine. A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is then introduced to reduce the C=N double bond, yielding the racemic amine.

Caption: Reductive amination pathway for racemic 1-(2,5-dichlorophenyl)ethylamine.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

2,5-Dichloroacetophenone

-

Ammonium Acetate (NH₄OAc)

-

Methanol (MeOH), anhydrous

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Imine Formation:

-

In a 250 mL round-bottom flask, dissolve 2,5-dichloroacetophenone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. The large excess of ammonium acetate drives the equilibrium towards imine formation.

-

Stir the mixture at room temperature for 30 minutes. The reaction can be monitored by TLC to observe the consumption of the starting ketone.

-

-

In Situ Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic reaction of sodium borohydride with the solvent and to prevent over-reduction.

-

Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. The slow addition maintains a controlled reaction rate.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by slowly adding water to decompose any excess NaBH₄.

-

Reduce the volume of methanol using a rotary evaporator.

-

Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The NaHCO₃ wash neutralizes any acidic byproducts.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude racemic 1-(2,5-dichlorophenyl)ethylamine, which can be purified by column chromatography or vacuum distillation.

-

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a cornerstone technique for separating enantiomers from a racemic mixture.[6] For amines, the most common and scalable method involves reacting the racemic base with a chiral acid to form a pair of diastereomeric salts.[7] These salts possess different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[6]

Resolution Strategy

The basic nature of 1-(2,5-dichlorophenyl)ethylamine allows it to form salts with chiral resolving agents like (+)-Tartaric Acid. The (R)-amine and (S)-amine will react with (+)-tartaric acid to form the [(R)-amine-(+)-tartrate] and [(S)-amine-(+)-tartrate] diastereomeric salts. Due to their different three-dimensional structures, one salt will typically be less soluble in a given solvent system and will crystallize out preferentially.

Caption: Workflow for chiral resolution using diastereomeric salt formation.

Detailed Experimental Protocol: Chiral Resolution

Materials:

-

Racemic 1-(2,5-dichlorophenyl)ethylamine

-

(+)-Tartaric Acid (or another suitable chiral acid like (R)-(-)-Mandelic acid)

-

Ethanol (EtOH) or Isopropanol (IPA)

-

Diethyl Ether

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Polarimeter or Chiral HPLC system

Procedure:

-

Salt Formation:

-

Dissolve the racemic amine (1.0 eq) in a minimal amount of warm ethanol.

-

In a separate flask, dissolve (+)-Tartaric Acid (0.5 eq) in warm ethanol. Using a sub-stoichiometric amount of the resolving agent often leads to higher enantiomeric purity in the first crop of crystals.

-

Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.

-

-

Fractional Crystallization:

-

Heat the mixture gently until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to maximize crystal formation. Slow cooling is crucial for forming well-defined crystals and achieving good separation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol, followed by diethyl ether to facilitate drying. This is the first crop (Crop 1).

-

The enantiomeric purity of Crop 1 should be checked at this stage (see step 4). If the desired purity is not achieved, recrystallization from the same solvent may be necessary.

-

-

Liberation of the Free Amine:

-

Suspend the crystallized diastereomeric salt (Crop 1) in water and add 2M NaOH solution until the pH is strongly basic (pH > 12). This deprotonates the amine, breaking the salt.

-

Extract the liberated free amine with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched amine.

-

-

Validation and Analysis:

-

Self-Validation: The success of the resolution is validated by measuring the optical rotation of the final product using a polarimeter. A non-zero reading confirms the presence of an enantiomeric excess.

-

Quantitative Analysis: For a precise measure of enantiomeric excess (ee%), analyze the sample using chiral HPLC or chiral GC. This provides a definitive ratio of the two enantiomers.

-

The other enantiomer can be recovered from the mother liquor from step 2 by concentrating the solution and repeating the liberation process (step 3).

-

Spectroscopic Characterization Profile

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): Expect three signals in the aromatic region (~7.0-7.5 ppm). The protons on the dichlorophenyl ring will exhibit complex splitting patterns (doublets and doublets of doublets) due to their coupling relationships.

-

Methine Proton (-CH-): A quartet around 4.0-4.5 ppm, coupled to the three methyl protons.

-

Amine Protons (-NH₂): A broad singlet typically between 1.5-3.0 ppm. Its chemical shift is concentration-dependent and the signal can exchange with D₂O.

-

Methyl Protons (-CH₃): A doublet around 1.3-1.6 ppm, coupled to the single methine proton.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic broad band (or a doublet for primary amines) in the region of 3300-3500 cm⁻¹. This is indicative of the primary amine group.[8]

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

-

C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.

-

N-H Bend: A band around 1580-1650 cm⁻¹.[8]

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

-

Applications and Significance in Drug Development

The true value of 1-(2,5-dichlorophenyl)ethylamine lies in its role as a chiral precursor. Once resolved, the individual (R) and (S) enantiomers become powerful tools in asymmetric synthesis. They are used to introduce a specific stereochemistry into a target molecule, which is paramount in modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

This building block is particularly relevant in the synthesis of:

-

Neurological Agents: Chiral amines are common pharmacophores in drugs targeting the central nervous system.[2]

-

Agrochemicals: Used in developing stereospecific fungicides and herbicides, which can lead to higher efficacy and reduced environmental impact.[1]

-

Catalyst Ligands: Chiral amines can be elaborated into ligands for asymmetric catalysis, further extending their utility in chemical synthesis.

Safety and Handling

Based on GHS classifications for its enantiomers, racemic 1-(2,5-dichlorophenyl)ethylamine should be handled with care. It is presumed to be corrosive and can cause severe skin burns and eye damage.[3][5]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection (goggles), and face protection.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

First Aid: In case of contact, immediately rinse the affected area with plenty of water. If ingested, rinse the mouth but do not induce vomiting. In all cases of exposure, seek immediate medical attention.[3][5]

References

-

Chiral resolution - Wikipedia. Wikipedia. [Link]

-

Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

-

infrared spectrum of ethylamine C2H7N CH3CH2NH2. Doc Brown's Chemistry. [Link]

-

1-(2,4-Dichlorophenyl)ethylamine. MySkinRecipes. [Link]

Sources

- 1. 1-(2,4-Dichlorophenyl)ethylamine [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1R)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1152131-54-8 [amp.chemicalbook.com]

- 4. (1S)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1212141-14-4 [amp.chemicalbook.com]

- 5. (1S)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1212141-14-4 [amp.chemicalbook.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pharmtech.com [pharmtech.com]

- 8. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Elucidation of 1-(2,5-Dichloro-phenyl)-ethylamine: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of success. 1-(2,5-Dichloro-phenyl)-ethylamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates or pharmacophores.[1] Their biological activity is intrinsically linked to their three-dimensional structure. Therefore, unambiguous confirmation of the molecular architecture is paramount.

This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the structural elucidation of this compound. As Senior Application Scientist, this document is designed to offer not just data, but a strategic rationale for the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and aim to provide a robust framework for researchers, scientists, and drug development professionals.

Synthesis and Structural Hypothesis

This compound is commonly synthesized via the reductive amination of 2',5'-dichloroacetophenone.[2] This reaction involves the formation of an imine intermediate from the ketone, followed by reduction to the corresponding primary amine.

The hypothesized structure of the final compound features a chiral center at the benzylic carbon, an ethylamine side chain, and a dichlorinated phenyl ring. The following spectroscopic analysis is designed to confirm each of these structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[4]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[5]

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[6]

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[3]

Diagram of the NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Expected ¹H NMR Spectral Data